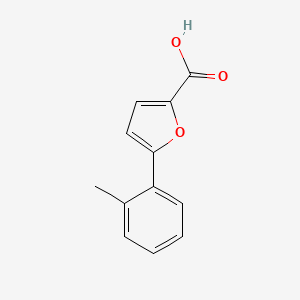

5-(o-Tolyl)furan-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMXDXBNMHKBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409194 | |

| Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80174-04-5 | |

| Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(o-Tolyl)furan-2-carboxylic acid (CAS No. 80174-04-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(o-Tolyl)furan-2-carboxylic acid, identified by the CAS number 80174-04-5, is a substituted furan derivative that has garnered interest within the scientific community.[1] Its structure, featuring a furan carboxylic acid moiety linked to an ortho-tolyl group, positions it as a noteworthy candidate for investigation in medicinal chemistry and materials science. Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2] The strategic placement of the tolyl group on the furan ring is anticipated to modulate its electronic and steric properties, potentially influencing its biological efficacy and therapeutic applications. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its chemical structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 80174-04-5 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| IUPAC Name | 5-(2-methylphenyl)furan-2-carboxylic acid | [1] |

| Molecular Weight | 202.21 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred |

Synthesis and Mechanistic Insights

The synthesis of this compound can be effectively achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This widely utilized method allows for the formation of a carbon-carbon bond between a furanone derivative and an arylboronic acid.

Proposed Synthesis Workflow

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask, combine 5-bromofuran-2-carboxylic acid (1 equivalent), o-tolylboronic acid (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as sodium carbonate (2 equivalents).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality behind Experimental Choices:

-

Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki coupling, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

-

Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

-

Solvent System: A biphasic solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the furan and tolyl rings, a singlet for the methyl group on the tolyl ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons of the furan and tolyl rings, and the methyl carbon.

-

FT-IR: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic bands for the C-O and C-H bonds of the aromatic rings.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications in Drug Development

Furan-based compounds are recognized for their diverse pharmacological activities. The structural motif of this compound suggests its potential as a scaffold for the development of novel therapeutic agents.

Antimicrobial and Antifungal Activity

Derivatives of furan-2-carboxylic acid have demonstrated notable antimicrobial and antifungal properties. The mechanism of action is often attributed to the ability of the furan ring to undergo bioactivation within microbial cells, leading to the generation of reactive species that can damage cellular components. The lipophilic nature of the tolyl group in this compound may enhance its ability to penetrate microbial cell membranes, potentially increasing its efficacy.

Anti-inflammatory Potential

Certain furan derivatives have been investigated as anti-inflammatory agents. Their mechanism may involve the inhibition of key inflammatory enzymes or the modulation of signaling pathways involved in the inflammatory response. Further investigation into the anti-inflammatory properties of this compound is warranted.

Signaling Pathway Diagram

Caption: Potential mechanism of action for this compound.

Conclusion

This compound represents a molecule of significant interest for researchers in drug discovery and materials science. Its synthesis via established methods like the Suzuki coupling is feasible, and its furan-based structure suggests a range of potential biological activities. While further experimental validation of its properties and biological efficacy is required, this guide provides a solid foundation for future research and development efforts centered on this promising compound. The exploration of its therapeutic potential, guided by the principles of medicinal chemistry and structure-activity relationship studies, could lead to the development of novel and effective therapeutic agents.

References

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.

- Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. (2019). BMC Chemistry.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- 5-o-Tolyl-furan-2-carboxylic acid. (n.d.). Fluorochem.

Sources

A Technical Guide to 5-(o-Tolyl)furan-2-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: This document provides an in-depth technical overview of 5-(o-Tolyl)furan-2-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Furan-based scaffolds are prevalent in numerous bioactive molecules, and understanding the nuances of their substituted derivatives is critical for the rational design of novel therapeutics. This guide elucidates the precise chemical structure and nomenclature of the title compound, presents a robust and detailed protocol for its synthesis via modern cross-coupling chemistry, and explores its potential applications in drug discovery, particularly in the context of antitubercular and anti-inflammatory research.

Nomenclature and Structural Elucidation

The systematic naming and unambiguous identification of a chemical entity are foundational to scientific communication and research. This compound is a disubstituted furan, a five-membered aromatic heterocycle containing one oxygen atom.

IUPAC Nomenclature: The formal IUPAC name for this compound is 5-(2-methylphenyl)furan-2-carboxylic acid [1]. This name is deconstructed as follows:

-

furan-2-carboxylic acid: The parent structure is a furan ring with a carboxylic acid (-COOH) group at position 2.

-

5-(2-methylphenyl): A substituent is attached at position 5 of the furan ring. This substituent is a phenyl group which is itself substituted with a methyl group at its own position 2. The prefix "o-tolyl" (ortho-tolyl) is a common and accepted name for the 2-methylphenyl group.

Key Chemical Identifiers

A summary of key identifiers for this compound is provided below for unambiguous database referencing.

| Identifier | Value | Source |

| CAS Number | 80174-04-5 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| IUPAC Name | 5-(2-methylphenyl)furan-2-carboxylic acid | [1] |

| Canonical SMILES | CC1=CC=CC=C1C1=CC=C(C(=O)O)O1 | [1] |

| InChI Key | SZMXDXBNMHKBAJ-UHFFFAOYSA-N | [1] |

Chemical Structure Visualization

The two-dimensional structure of the molecule highlights the spatial relationship between the furan core, the carboxylic acid, and the ortho-oriented tolyl group.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The construction of biaryl and aryl-heteroaryl scaffolds is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions providing the most reliable and versatile methodologies. The synthesis of this compound is efficiently achieved via a two-step sequence involving a Suzuki coupling followed by ester hydrolysis. This approach is adapted from established procedures for analogous 5-aryl-furan-2-carboxylic acids[2].

Synthetic Workflow Overview

The overall transformation couples a readily available furan building block with a commercially accessible boronic acid, demonstrating an efficient and modular route to the target compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Step 1: Suzuki Coupling - Synthesis of Methyl 5-(o-tolyl)furan-2-carboxylate

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (2-methylphenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. This is critical as palladium catalysts can be deactivated by oxygen.

-

Solvent and Reagent Addition: Add dry 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent) via syringe. Follow with the addition of a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq). The biphasic mixture is necessary for the catalytic cycle to proceed.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting bromo-furan is complete (typically 12-16 hours).

-

Workup: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the intermediate ester as a solid.

Step 2: Ester Hydrolysis - Synthesis of this compound

-

Reactor Setup: Dissolve the purified methyl 5-(o-tolyl)furan-2-carboxylate (1.0 eq) from the previous step in a 2:1 mixture of methanol (MeOH) and water.

-

Saponification: Add sodium hydroxide (NaOH) (3.0 eq) to the solution and heat the mixture to reflux.

-

Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer visible (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of 2 M hydrochloric acid (HCl). A precipitate should form upon acidification.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to yield the final product, this compound. No further purification is typically necessary[2].

Spectroscopic Characterization (Predicted)

Structural confirmation of the final compound relies on standard spectroscopic techniques. While experimental data is lot-specific, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs like 5-(4-nitrophenyl)furan-2-carboxylic acid[2].

| Technique | Expected Observations |

| ¹H NMR | - Carboxylic Acid (1H): A broad singlet, typically >10 ppm, exchangeable with D₂O. - Aromatic (4H, tolyl): A series of multiplets between 7.2-7.8 ppm. - Furan (2H): Two doublets (J ≈ 3.7 Hz), one for H3 and one for H4, likely between 6.9-7.5 ppm. - Methyl (3H): A sharp singlet around 2.3-2.5 ppm. |

| ¹³C NMR | - Carboxylic Carbonyl: ~159-162 ppm. - Aromatic/Furan Carbons: Multiple signals between ~110-155 ppm. - Methyl Carbon: ~20-22 ppm. |

| HRMS (ESI) | Calculated for C₁₂H₁₀O₃ [M-H]⁻. The observed mass should be within 5 ppm of the theoretical value. |

| FTIR | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹. - C-O Stretches: Strong absorptions in the 1200-1300 cm⁻¹ region. |

Relevance and Applications in Drug Development

The furan ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Substituted furan carboxylic acids, in particular, serve as versatile building blocks for developing novel therapeutic agents.

Potential as an Antitubercular Agent

Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of novel therapeutics[2]. Research has identified 5-phenyl-furan-2-carboxylic acids as a promising class of antitubercular agents. These compounds function by targeting siderophore-mediated iron acquisition in Mycobacterium tuberculosis, a critical virulence pathway[2]. This compound is a direct analog of this class of inhibitors. Its synthesis and evaluation are logical steps in exploring the structure-activity relationship (SAR) of this series, where the position and nature of the substituent on the phenyl ring can significantly impact potency and pharmacokinetic properties.

Scaffold for Anti-inflammatory and Anti-cancer Drug Discovery

Furan derivatives are widely utilized as intermediates in the synthesis of novel heterocyclic compounds for various therapeutic areas[3]. The carboxylic acid and the furan ring of this compound are both amenable to further chemical modification, allowing for its use as a scaffold. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups to generate libraries of compounds for screening against targets in inflammation and oncology, two areas where furan-based molecules have shown promise[3].

Application in Pharmaceutical Formulation

While the title compound is primarily a building block for new chemical entities, related structures like furan-2,5-dicarboxylic acid (FDCA) are being explored in pharmaceutical formulation science[4]. These molecules can be used to create amorphous solid dispersions that enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). They can also be incorporated into biodegradable polymers for controlled-release drug delivery systems[4]. This highlights the broader utility of the furan dicarboxylic acid pharmacophore in addressing drug delivery challenges.

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in the fields of organic synthesis and drug discovery. Its structure is readily confirmed by modern spectroscopic methods, and its synthesis is achievable through a robust and scalable protocol based on palladium-catalyzed Suzuki coupling. As a close analog of known antitubercular agents and a versatile scaffold for chemical elaboration, it represents a valuable building block for the development of next-generation therapeutics.

References

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkat USA. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

Sources

Spectroscopic Profile of 5-(o-Tolyl)furan-2-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-(o-Tolyl)furan-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of similar furan derivatives.

Introduction

This compound belongs to a class of furan derivatives that are integral to the development of novel therapeutic agents and functional materials.[1] A precise understanding of their molecular structure is paramount for elucidating structure-activity relationships and ensuring quality control. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.[2] This guide will delve into the expected ¹H NMR, ¹³C NMR, MS, and IR data for this compound, grounded in the fundamental principles of these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, although modern spectrometers often use the residual solvent peak for calibration.[1]

Instrumentation and Acquisition:

-

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard pulse sequence is typically sufficient.

-

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the furan and tolyl rings, the carboxylic acid proton, and the methyl group protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - | 1H |

| Aromatic (Tolyl) | ~7.2 - 7.8 | Multiplet | - | 4H |

| Furan (H3) | ~7.3 - 7.5 | Doublet | ~3.5 - 4.0 | 1H |

| Furan (H4) | ~6.8 - 7.0 | Doublet | ~3.5 - 4.0 | 1H |

| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet | - | 3H |

Expert Insights:

-

The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (around 12 ppm) due to deshielding and hydrogen bonding.[3] Its exchange with D₂O can confirm this assignment.

-

The furan protons at positions 3 and 4 will appear as doublets due to coupling with each other.

-

The protons on the tolyl group will likely appear as a complex multiplet in the aromatic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~160 - 165 |

| Furan (C2) | ~145 - 150 |

| Furan (C5) | ~155 - 160 |

| Aromatic (Tolyl, C-ipso) | ~130 - 135 |

| Aromatic (Tolyl, C-ortho, meta, para) | ~125 - 130 |

| Furan (C3) | ~120 - 125 |

| Furan (C4) | ~110 - 115 |

| Methyl (-CH₃) | ~20 - 25 |

Expert Insights:

-

The carbonyl carbon of the carboxylic acid is the most downfield signal.[3]

-

The quaternary carbons of the furan ring (C2 and C5) will also be significantly downfield.

-

The chemical shifts of the tolyl carbons will be influenced by the electron-donating methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Sample Preparation and Introduction:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.

-

Perform tandem MS (MS/MS) experiments to induce fragmentation and gain further structural information.

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectral Data

The molecular weight of this compound (C₁₂H₁₀O₃) is 202.21 g/mol .

| Ion | Expected m/z | Description |

| [M-H]⁻ | 201.0554 | Deprotonated molecular ion |

| [M+H]⁺ | 203.0703 | Protonated molecular ion |

| [M-COOH]⁺ | 157.0648 | Loss of the carboxylic acid group |

| [Tolyl]⁺ | 91.0542 | Tolyl cation fragment |

Expert Insights:

-

In negative ion mode ESI, the base peak is expected to be the deprotonated molecule [M-H]⁻.

-

In positive ion mode, fragmentation is likely to occur. A common fragmentation pathway for carboxylic acid derivatives is the loss of the carboxylic acid group, leading to an acylium ion.[4]

-

High-resolution mass spectrometry is crucial for confirming the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Instrumentation and Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and acquire the sample spectrum.

-

The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.[1]

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the aromatic rings.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description of Band |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |

| C-H (Aromatic) | 3000 - 3100 | Sharp, medium |

| C-H (Methyl) | 2850 - 3000 | Sharp, medium |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Expert Insights:

-

The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band that often overlaps with the C-H stretching region.[5][6] This broadening is due to strong intermolecular hydrogen bonding.[7]

-

The C=O stretching vibration will appear as a strong, sharp band. Its exact position can be influenced by conjugation with the furan ring.[5]

-

The presence of bands in the 1450-1600 cm⁻¹ region confirms the presence of aromatic C=C bonds.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a robust framework for its structural confirmation. The predicted data, based on established principles and data from analogous compounds, offers a clear guide for researchers in interpreting their experimental results. This multi-faceted spectroscopic approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for its application in scientific research and development.

References

- BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives.

- SCIENCE & INNOVATION. (2025, August 8). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION.

- International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.

- ResearchGate. (2025, August 5). A vibrational spectroscopic study on furan and its hydrated derivatives.

- (n.d.). IR: carboxylic acids.

- Ambeed.com. (n.d.). 52938-98-4 | 5-(p-Tolyl)furan-2-carboxylic acid | Aryls.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- BLD Pharm. (n.d.). 52938-98-4|5-(p-Tolyl)furan-2-carboxylic acid.

- MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- PubChem. (n.d.). 2-Furancarboxylic acid.

- Golm Metabolome Database. (n.d.). Synonyms of Furan-2-carboxylic acid.

- DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds.

- arkat usa. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

- YouTube. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- RSC Publishing. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature.

- Guidechem. (n.d.). 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID 6338-41-6 wiki.

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.

- Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.

- E3S Web of Conferences. (n.d.). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate.

- NIST WebBook. (n.d.). 2-Furancarboxylic acid.

Sources

From Pyromucic Acid to Modern Therapeutics: A Technical Guide to the Discovery and History of Furan-2-Carboxylic Acid Derivatives

Abstract

Furan-2-carboxylic acid, a seemingly simple heterocyclic compound, holds a rich and pivotal history in the annals of organic chemistry. Its discovery predates that of its parent heterocycle, furan, and its more widely known aldehyde derivative, furfural. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic landscape of furan-2-carboxylic acid and its derivatives. We will traverse from its serendipitous initial synthesis in the 18th century to its contemporary role as a versatile building block in the pharmaceutical, food, and polymer industries. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical narrative but also detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the future of this remarkable scaffold.

The Dawn of Furan Chemistry: Scheele's Discovery of "Pyromucic Acid"

The journey into the world of furan chemistry began not with furan itself, but with its carboxylic acid derivative. In 1780, the eminent Swedish-German pharmaceutical chemist, Carl Wilhelm Scheele, conducted a series of experiments involving the dry distillation of mucic acid (galactaric acid), a sugar acid derived from galactose and various natural gums.[1] This thermal decomposition yielded a white crystalline solid which he aptly named "pyromucic acid," a nod to its fiery birth from mucic acid.[1][2] This seminal experiment marked the first-ever synthesis of a furan-containing compound, laying the very foundation for a new and exciting field of organic chemistry.[1]

It is noteworthy that the term "furan" was coined much later, stemming from the Latin word "furfur," meaning bran.[2] This nomenclature was influenced by the subsequent discovery of furfural in 1831 by Johann Wolfgang Döbereiner, who isolated it from the distillation of bran.[1] The parent aromatic heterocycle, furan, was not prepared until 1870 by Heinrich Limpricht.[1]

Foundational Experimental Protocol: Scheele's Dry Distillation of Mucic Acid

While the precise, step-by-step details of Scheele's 1780 experiment are not extensively documented in modern literature, the foundational protocol involved the thermal decomposition of mucic acid.[1] The following is a generalized representation of this historical method.

Objective: To synthesize pyromucic acid (furan-2-carboxylic acid) via the thermal decomposition of mucic acid.

Materials:

-

Mucic acid (C₆H₁₀O₈)

-

Distillation apparatus (retort)

-

Heating source (e.g., furnace, sand bath)

-

Receiving vessel

Procedure:

-

Place a quantity of dry mucic acid into the retort.

-

Gently heat the retort to initiate the decomposition process. The high temperature induces a complex series of reactions, including dehydration and decarboxylation.[1]

-

As the mucic acid decomposes, a vapor will be produced. This vapor is then passed through the condenser of the distillation apparatus.

-

A solid, crystalline sublimate of pyromucic acid will collect in the receiving vessel.

-

The crude pyromucic acid would then have been purified by the methods available at the time, most likely involving recrystallization from water or another suitable solvent to obtain a purer crystalline product.[1]

Causality of Experimental Choices:

-

Dry Distillation: In the absence of modern solvents and reagents, dry distillation was a common technique for breaking down complex organic materials. The intense heat provided the necessary energy to overcome the activation barriers for the dehydration and cyclization reactions.

-

Mucic Acid as a Precursor: Mucic acid, with its linear six-carbon backbone and multiple hydroxyl groups, provided the ideal starting material for the formation of a five-membered heterocyclic ring through intramolecular dehydration and decarboxylation.

Caption: Scheele's historical synthesis of pyromucic acid.

The Evolution of Synthetic Methodologies

From Scheele's pioneering but inefficient method, the synthesis of furan-2-carboxylic acid has evolved significantly, driven by the increasing demand for this versatile platform chemical.

The Cannizzaro Reaction: A Cornerstone of Industrial Production

The most established and economically viable industrial route for producing furan-2-carboxylic acid relies on the Cannizzaro reaction of furfural.[3] This classic disproportionation reaction, where an aldehyde is simultaneously oxidized to a carboxylic acid and reduced to an alcohol in the presence of a strong base, is particularly well-suited for furfural. The economic feasibility of this process is enhanced by the commercial value of both products: furan-2-carboxylic acid and furfuryl alcohol.[3]

The following protocol is adapted from a well-established procedure in Organic Syntheses.[4]

Objective: To synthesize furan-2-carboxylic acid and furfuryl alcohol from furfural via the Cannizzaro reaction.

Materials:

-

Furfural (freshly distilled)

-

Sodium hydroxide (NaOH) solution (e.g., 33.3%)

-

Sulfuric acid (H₂SO₄) solution (e.g., 40%)

-

Diethyl ether

-

Ice bath

-

Mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer and surrounded by an ice bath, place 1.0 kg (862 mL, 10.2 moles) of furfural.[4]

-

Cool the furfural to 5-8 °C with stirring.[4]

-

Slowly add 825 g of a 33.3% aqueous sodium hydroxide solution, maintaining the reaction temperature below 20 °C. This addition should take approximately 20-25 minutes.[4]

-

Continue stirring for one hour after the addition of the sodium hydroxide solution is complete. During this time, sodium 2-furoate will precipitate as fine crystals.[4]

-

Allow the reaction mixture to come to room temperature and add just enough water (approximately 325 mL) to dissolve the precipitate.[4]

-

Work-up and Isolation:

-

Furfuryl Alcohol: The resulting solution is transferred to a continuous liquid-liquid extractor, and the furfuryl alcohol is extracted with diethyl ether. The ether is then removed by distillation, and the furfuryl alcohol is purified by vacuum distillation.

-

Furan-2-Carboxylic Acid: The aqueous solution containing sodium 2-furoate is acidified with 40% sulfuric acid until it is acidic to Congo red paper.[4]

-

Upon cooling, furan-2-carboxylic acid crystallizes out. The crude acid is collected by suction filtration.[4]

-

The crude acid can be purified by recrystallization from hot water or by distillation under reduced pressure.

-

Causality of Experimental Choices:

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and the formation of resinous byproducts.

-

Strong Base: A concentrated solution of a strong base like sodium hydroxide is essential to initiate the nucleophilic attack on the carbonyl carbon of furfural, which is the key step in the Cannizzaro reaction.

-

Acidification: The sodium salt of furan-2-carboxylic acid is water-soluble. Acidification protonates the carboxylate, leading to the precipitation of the less soluble free carboxylic acid.

Caption: Biocatalytic synthesis workflow.

Furan-2-Carboxylic Acid Derivatives in Drug Development

The furan-2-carboxylic acid scaffold is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). [4]Its derivatives have found applications as antibiotics, antiparasitic agents, and anti-inflammatory drugs.

Diloxanide Furoate: An Amoebicide

Diloxanide furoate is an effective luminal amoebicide used in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica. [4]It is a prodrug that is hydrolyzed in the gastrointestinal tract to the active drug, diloxanide, and furoic acid. [4] Synthesis of Diloxanide Furoate: Diloxanide furoate is synthesized by the esterification of diloxanide with 2-furoyl chloride (the acid chloride of furan-2-carboxylic acid).

Mechanism of Action: The precise mechanism of action of diloxanide is not fully understood, but it is believed to disrupt the protein synthesis of the E. histolytica trophozoites, thereby inhibiting their growth and replication. [5]

Nitrofurantoin: A Urinary Tract Antibiotic

Nitrofurantoin is a synthetic antibiotic used primarily for the treatment of uncomplicated lower urinary tract infections. [6]It is effective against a broad spectrum of gram-positive and gram-negative bacteria. [4] Synthesis of Nitrofurantoin: The synthesis of nitrofurantoin involves the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde. The key intermediate, 5-nitro-2-furaldehyde, can be prepared from 2-furoic acid via nitration to 5-nitro-2-furoic acid, followed by conversion to the aldehyde. [2][7][8]A patent describes a method for preparing 5-nitro-2-furoic acid ester from waste biomass by first producing furfural, oxidizing it to furoic acid, and then nitrating the furoic acid. [2] Mechanism of Action: Nitrofurantoin's antibacterial activity stems from its reduction by bacterial flavoproteins into highly reactive intermediates. These intermediates damage bacterial DNA, ribosomal proteins, and other macromolecules, leading to the inhibition of essential cellular processes such as protein synthesis, aerobic energy metabolism, and cell wall synthesis.

Caption: Furan-2-carboxylic acid in drug synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of furan-2-carboxylic acid is presented in the table below.

| Property | Value |

| IUPAC Name | Furan-2-carboxylic acid |

| Other Names | 2-Furoic acid, Pyromucic acid |

| CAS Number | 88-14-2 |

| Molecular Formula | C₅H₄O₃ |

| Molar Mass | 112.08 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 133-134 °C |

| Boiling Point | 230-232 °C |

| Solubility in Water | 3.5 g/100 mL at 25 °C |

Conclusion and Future Perspectives

The journey of furan-2-carboxylic acid from its discovery as "pyromucic acid" in 1780 to its current status as a valuable platform chemical is a testament to the enduring legacy of fundamental chemical research. Its derivatives continue to play a significant role in medicinal chemistry, with ongoing research exploring new therapeutic applications. The development of sustainable and efficient synthetic methods, particularly biocatalysis, is poised to further enhance the importance of furan-2-carboxylic acid in the transition towards a bio-based economy. As researchers continue to unlock the full potential of this versatile furanic scaffold, we can anticipate the emergence of novel materials, pharmaceuticals, and other high-value products derived from this historically significant molecule.

References

-

A Comprehensive Technical Guide on the History and Discovery of 2-Furancarboxylic Acid. Benchchem.

-

2-Furoic acid. Wikipedia.

-

2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses.

-

Microbial biocatalytic preparation of 2-furoic acid by oxidation of 2-furfuryl alcohol and 2-furanaldehyde with Nocardia corallina. ResearchGate.

-

Method for preparing 5-nitro-2-furoate from abandoned biomass. Google Patents.

-

2-Furoic Acid: Intermediate for Pharma & Food Preservation. ChemPoint.

-

2-Furoic acid. Wikipedia.

-

The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Royal Society of Chemistry.

-

Diloxanide Furoate Drug Information, Professional. E-lactancia.

-

Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. ResearchGate.

-

5-Nitro-2-furoic acid. Sigma-Aldrich.

-

Process of making 5-nitro-2-furaldehyde semicarbazone. Google Patents.

-

Nitrofurantoin. StatPearls - NCBI Bookshelf.

-

Nitrofurantoin Capsules, USP (monohydrate/macrocrystals). DailyMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. 5-Nitro-2-furoic acid 98 645-12-5 [sigmaaldrich.com]

- 8. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 5-(o-Tolyl)furan-2-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-(o-Tolyl)furan-2-carboxylic acid in various organic solvents. Recognizing the scarcity of publicly available data for this specific compound, this document emphasizes a methodological approach, empowering researchers, scientists, and drug development professionals to generate reliable solubility data in their own laboratories. The guide covers the theoretical principles governing solubility, a detailed, self-validating experimental protocol based on the isothermal equilibrium method, and guidance on data interpretation. This approach ensures scientific integrity and provides a practical workflow for characterizing this and other novel compounds for applications ranging from synthesis and purification to formulation development.

Introduction: The Importance of Solubility in the Application of Furan Derivatives

This compound is a member of the furan derivative family, a class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and materials science.[1] Furan-based molecules are integral to a wide array of pharmaceuticals, including antibacterial, anti-inflammatory, and anti-cancer agents, primarily due to the furan ring's ability to act as a bioisostere for phenyl groups, which can enhance metabolic stability and drug-receptor interactions.[1][2] The specific compound, this compound, combines the features of a furan ring, a carboxylic acid, and a substituted aromatic moiety, making it a promising building block for novel therapeutics.[3][4][5]

Understanding the solubility of this compound is a critical first step in its practical application. Solubility data dictates the choice of solvents for:

-

Chemical Synthesis: Ensuring reactants are in the same phase for optimal reaction rates.

-

Purification: Selecting appropriate solvent systems for techniques like recrystallization.[6][7]

-

Formulation: Developing stable and bioavailable drug products.

-

Analytical Method Development: Preparing solutions for techniques like HPLC or NMR.

This guide provides the foundational knowledge and practical steps to systematically determine the solubility of this compound across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[8] The structure of this compound offers several key features that dictate its interactions with solvents.

Molecular Structure of this compound:

Caption: Chemical structure of this compound.

-

Carboxylic Acid Group (-COOH): This is the most polar part of the molecule and is a strong hydrogen bond donor and acceptor.[9][10] This group will interact favorably with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone). In many pure carboxylic acids, this group leads to the formation of stable hydrogen-bonded dimers, which can increase their effective molecular weight and influence physical properties like boiling point.[11][12][13]

-

Furan Ring: The oxygen atom in the furan ring acts as a hydrogen bond acceptor. The ring itself contributes to the molecule's aromaticity and can participate in π–π stacking interactions.

-

o-Tolyl Group: This nonpolar, hydrophobic hydrocarbon portion of the molecule will dominate interactions with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces.[11] As the size of the nonpolar part of a carboxylic acid molecule increases, its solubility in polar solvents like water decreases rapidly.[9][11][12]

Based on these features, we can predict a general solubility profile:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate both the polar carboxylic acid group and the aromatic rings.

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol, which can form strong hydrogen bonds.[13]

-

Moderate Solubility: Expected in solvents of intermediate polarity like ethyl acetate or dichloromethane, and in aromatic solvents like toluene, which can interact with the tolyl and furan rings.

-

Low Solubility: Expected in nonpolar aliphatic solvents like hexane and cyclohexane, where the energy required to break the hydrogen bonds of the carboxylic acid dimers is not compensated by solute-solvent interactions.

A Validated Experimental Workflow for Solubility Determination

To obtain reliable and reproducible data, the isothermal equilibrium (or "shake-flask") method is the gold standard.[14][15] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[15] The International Union of Pure and Applied Chemistry (IUPAC) has established guidelines for such measurements, emphasizing the importance of critical evaluation and standardized reporting.[16][17][18]

Experimental Workflow Diagram

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

Caption: Isothermal Equilibrium (Shake-Flask) Method Workflow.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with UV detector

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg per 1 mL of solvent.

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed (e.g., 150 rpm) for a predetermined period. A minimum of 24 hours is recommended, but for some compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.[14] This is a critical step, as premature sampling will lead to an underestimation of solubility.[15]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

For finely dispersed solids, centrifugation (e.g., 10 minutes at 10,000 rpm) is the preferred method to achieve clear separation.

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet. A syringe fitted with a solvent-compatible filter can be used to ensure no solid particles are transferred.

-

Immediately transfer the aliquot into a volumetric flask of appropriate size (e.g., 10 mL or 25 mL) and dilute with the HPLC mobile phase. This step is crucial to prevent the compound from precipitating out of the saturated solution upon cooling or solvent evaporation.[14] Record the dilution factor accurately.

-

-

Quantification via HPLC-UV:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV method. A typical method for an aromatic carboxylic acid might involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[19][20][21]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula:

-

S (mg/mL) = C_hplc × DF

-

Where:

-

C_hplc is the concentration measured by HPLC (in mg/mL).

-

DF is the dilution factor (e.g., if 100 µL was diluted to 10 mL, DF = 100).

-

-

-

Illustrative Data and Interpretation

While specific experimental data for this compound is not publicly available, the following table presents a set of hypothetical yet scientifically plausible solubility values based on the theoretical principles discussed. This serves as an example of how to structure and interpret experimental results.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility at 25°C (mg/mL) | Rationale for Predicted Behavior |

| Nonpolar | n-Hexane | 0.1 | < 0.1 | Poor interaction with the polar -COOH group. |

| Toluene | 2.4 | ~5 - 15 | Favorable π-π interactions with furan and tolyl rings. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | ~10 - 25 | Moderate polarity; can interact with the entire molecule. |

| Ethyl Acetate | 4.4 | ~20 - 40 | Acts as a hydrogen bond acceptor. | |

| Acetone | 5.1 | > 50 | Good H-bond acceptor and moderate polarity. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Highly polar; excellent H-bond acceptor. | |

| Polar Protic | Methanol | 5.1 | > 50 | Strong hydrogen bonding with the -COOH group. |

| Ethanol | 4.3 | ~30 - 60 | Strong hydrogen bonding, but slightly less polar than methanol. |

Interpretation: This illustrative data shows a clear trend: solubility increases with solvent polarity and the ability of the solvent to participate in hydrogen bonding. The very high solubility in DMSO and Methanol is driven by strong interactions with the carboxylic acid moiety. The low solubility in hexane highlights the energetic cost of breaking the solute's hydrogen-bonded dimers without compensatory interactions. Toluene shows moderate solubility, indicating that while it cannot hydrogen bond, its aromatic character provides favorable interactions with the nonpolar parts of the molecule.

Conclusion and Recommendations for Researchers

The solubility of this compound is a fundamental property that dictates its utility in scientific and industrial applications. This guide provides the theoretical basis and a robust, self-validating experimental protocol to empower researchers to determine this property accurately.

Key Recommendations:

-

Always verify equilibrium: For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable and represents true equilibrium.[14]

-

Control Temperature: Solubility is temperature-dependent. All steps, from equilibration to sampling, should be performed at a precisely controlled temperature.[22]

-

Purity is Paramount: The purity of the compound can significantly affect solubility measurements. Use a well-characterized, high-purity sample for all experiments.

-

Document Everything: Meticulous record-keeping of solvent volumes, dilution factors, temperatures, and analytical results is essential for reproducibility and data integrity, in line with IUPAC standards.[17][23]

By following the principles and protocols outlined herein, researchers can confidently generate the high-quality solubility data needed to advance their work with this compound and other valuable chemical entities.

References

-

Physical Properties of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]

-

Carboxylic Acids: Hydrogen Bonding and Solubility. OCR A-Level Chemistry Notes. [Link]

-

Clark, J. An introduction to carboxylic acids. Chemguide. [Link]

-

Carboxylic Acids Background. (2023). Chemistry LibreTexts. [Link]

-

Video: Physical Properties of Carboxylic Acids. (2023). JoVE. [Link]

-

Guide for crystallization. University of Geneva. [Link]

-

Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

-

Choice of Solvent. (2022). Chemistry LibreTexts. [Link]

-

How to choose a solvent for crystallization of an organic compound. (2018). Quora. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Solubility Data Series. IUPAC. [Link]

- El-Baih, F. E., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Arabian Journal of Chemistry.

-

Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

- Gamsjäger, H., et al. (2010).

-

Fu, Q., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

-

Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples. ResearchGate. [Link]

-

Introduction to IUPAC-NIST Solubilities Database. NIST. [Link]

-

Kholikov, K., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. [Link]

-

Gamsjäger, H., et al. The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. ResearchGate. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Sova, Z., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Semantic Scholar. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

-

Standard Operating Procedures. University of Texas at El Paso. [Link]

-

Standard Operating Procedure for solubility testing. (2021). European Union Reference Laboratory for alternatives to animal testing. [Link]

-

Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). ResearchGate. [Link]

-

5-Formyl-2-furancarboxylic Acid. PubChem, NIH. [Link]

-

The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. (2010). ResearchGate. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

-

Tsutsumi, S., et al. (1993). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid. PubMed. [Link]

-

2-Furancarboxylic acid. PubChem, NIH. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijabbr.com [ijabbr.com]

- 5. chemimpex.com [chemimpex.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. mt.com [mt.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tutorchase.com [tutorchase.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Physical Properties of Carboxylic Acids [jove.com]

- 14. who.int [who.int]

- 15. pharmatutor.org [pharmatutor.org]

- 16. iupac.org [iupac.org]

- 17. iupac.org [iupac.org]

- 18. Introduction to IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 23. researchgate.net [researchgate.net]

A Theoretical Investigation of 5-(o-Tolyl)furan-2-carboxylic Acid: A Framework for Drug Discovery

Abstract

This technical guide delineates a comprehensive theoretical framework for the study of 5-(o-Tolyl)furan-2-carboxylic acid, a substituted furan derivative with significant potential in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, we present a robust, in-silico approach leveraging Density Functional Theory (DFT) and molecular docking to predict its structural, electronic, and biological properties. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for the computational evaluation of similar novel chemical entities. The methodologies outlined herein are grounded in established principles of computational chemistry and are designed to offer predictive insights into the molecule's reactivity, spectroscopic signatures, and potential as an antimicrobial agent, specifically targeting the salicylate synthase (MbtI) from Mycobacterium tuberculosis.

Introduction: The Therapeutic Potential of Furan-based Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of furan-2-carboxylic acid, in particular, have garnered considerable attention for their therapeutic potential, exhibiting antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3][4] Notably, the 5-aryl-furan-2-carboxylic acid motif has been identified as a promising class of inhibitors for enzymes essential to bacterial survival.[5][6]

One such critical enzyme is the salicylate synthase (MbtI) from Mycobacterium tuberculosis, the causative agent of tuberculosis. MbtI is a key player in the biosynthesis of mycobactin, a siderophore required for iron acquisition, which is crucial for the bacterium's virulence and persistence in the host.[5][7][8] The inhibition of MbtI presents a compelling anti-virulence strategy, and indeed, 5-phenylfuran-2-carboxylic acids have shown potent inhibitory activity against this enzyme.[5][6]

This guide focuses on a specific, yet understudied, member of this class: this compound. The introduction of a methyl group at the ortho position of the phenyl ring is anticipated to influence the molecule's conformation and, consequently, its interaction with the MbtI active site. A thorough theoretical investigation is therefore warranted to elucidate its physicochemical properties and to predict its binding affinity and mode of interaction with MbtI. Such a study can provide a strong foundation for the rational design and synthesis of novel anti-tubercular agents.

Computational Methodology: A Dual Approach

To comprehensively characterize this compound, we propose a two-pronged computational strategy that combines quantum mechanical calculations for intrinsic molecular properties with molecular docking simulations to predict its biological interactions.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost.[9][10] These calculations will provide insights into the molecule's geometry, stability, and spectroscopic properties.

Workflow for DFT Calculations:

Caption: Workflow for DFT calculations of this compound.

Step-by-Step Protocol:

-

Structure Preparation: An initial 3D structure of this compound will be generated using molecular modeling software.

-

Geometry Optimization: The initial structure will be fully optimized without any symmetry constraints using the B3LYP functional with the 6-311G(d,p) basis set. This level of theory has been shown to provide reliable results for similar organic molecules.[9][10]

-

Frequency Calculation: A frequency calculation will be performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.

-

Spectroscopic Simulation: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts and the infrared (IR) vibrational frequencies will be calculated.

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The molecular electrostatic potential (MEP) will also be mapped onto the electron density surface.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[5] This will be employed to investigate the interaction of this compound with the active site of MbtI.

Workflow for Molecular Docking:

Caption: Workflow for molecular docking of this compound with MbtI.

Step-by-Step Protocol:

-

Receptor Preparation: The crystal structure of MbtI from Mycobacterium tuberculosis will be obtained from the Protein Data Bank (PDB ID: 2G5F).[8] The protein will be prepared by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: The DFT-optimized structure of this compound will be used as the ligand.

-

Grid Generation: A grid box will be defined encompassing the active site of MbtI, guided by the position of the co-crystallized ligand in related structures.[11]

-

Docking Simulation: A molecular docking program, such as AutoDock Vina, will be used to dock the ligand into the prepared receptor.

-

Analysis of Results: The resulting docking poses will be clustered and ranked based on their predicted binding affinities. The lowest energy pose will be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) between the ligand and the amino acid residues of the MbtI active site.

Predicted Outcomes and Their Significance

This theoretical study is expected to yield valuable data that can guide further experimental work.

Molecular Properties from DFT

The DFT calculations will provide a detailed understanding of the intrinsic properties of this compound.

| Calculated Property | Significance |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles, revealing the molecule's 3D structure and the steric influence of the o-tolyl group. |

| HOMO-LUMO Gap | Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. |

| Simulated IR and NMR Spectra | Serve as a theoretical benchmark for comparison with experimental data of this or analogous compounds, aiding in structural confirmation. |

Insights from Molecular Docking

The molecular docking simulations will offer crucial insights into the potential of this compound as an MbtI inhibitor.

| Docking Result | Significance |

| Predicted Binding Affinity (kcal/mol) | A quantitative estimate of the ligand's binding strength to MbtI. More negative values indicate stronger binding. |

| Binding Pose and Interactions | Reveals the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds with the carboxylic acid group, hydrophobic interactions with the tolyl group). |

| Comparison with Known Inhibitors | Allows for a comparative analysis with other 5-aryl-furan-2-carboxylic acid inhibitors to understand the structural basis for potency and selectivity. |

Validation of Theoretical Data

A critical aspect of any computational study is the validation of its findings. While direct experimental data for this compound may be unavailable, the theoretical results can be benchmarked against known data for structurally related compounds.

-

Spectroscopic Data: The calculated IR and NMR spectra can be compared with the experimental spectra of 2-furoic acid and other 5-arylfuran-2-carboxylic acids.[12][13][14] For instance, the characteristic C=O stretch in the IR spectrum and the chemical shifts of the furan protons in the ¹H NMR spectrum can be used for comparison.[14][15]

-

Structural Parameters: Calculated bond lengths and angles can be compared with crystallographic data of similar compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid.[6]

This comparative analysis will provide a measure of confidence in the chosen computational methodologies and the accuracy of the predicted properties.

Conclusion

The theoretical framework presented in this guide provides a comprehensive and scientifically rigorous approach to characterizing this compound. By integrating DFT calculations and molecular docking, this in-silico study can offer profound insights into the molecule's physicochemical properties and its potential as an inhibitor of Mycobacterium tuberculosis MbtI. The predicted data on molecular geometry, electronic properties, and protein-ligand interactions will be invaluable for guiding the synthesis, experimental validation, and further optimization of this and related compounds as novel anti-tubercular drug candidates. This workflow serves as a template for the computational assessment of novel chemical entities in the early stages of drug discovery, accelerating the identification and development of new therapeutics.

References

-

Kerbarh, O., et al. (2009). Structure and mechanism of MbtI, the salicylate synthase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 284(50), 34914-34923. Available at: [Link]

-

Mori, M., et al. (2023). Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. International Journal of Molecular Sciences, 24(21), 15993. Available at: [Link]

-

Chiarelli, L. R., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1283. Available at: [Link]

-

Harrison, A. G., et al. (2006). The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase. Journal of Bacteriology, 188(19), 6846-6853. Available at: [Link]

-

Vasan, A., et al. (2012). Co-crystal structure of MbtI with inhibitors. ResearchGate. Available at: [Link]

-

Harrison, A. G., et al. (2006). The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase. ResearchGate. Available at: [Link]

-

MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]

-

Li, Y., et al. (2024). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Krasovitskii, M. A., et al. (2013). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[5][7][8]triazolo[3,4-b][6][7][8]thiadiazole derivatives. ResearchGate. Available at: [Link]

-

Tighzert, L., et al. (2017). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. Available at: [Link]

-

Aryal, S., et al. (2023). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. Available at: [Link]

-

Liu, Y., et al. (2020). Antimicrobial Furancarboxylic Acids from a Penicillium sp. Journal of Natural Products. Available at: [Link]

-

Szulinska, M., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Kumar, S., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. SN Applied Sciences. Available at: [Link]

-

Nivrutti, N. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Oregon State University. Available at: [Link]

-

Szymańska, E., et al. (2018). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure and mechanism of MbtI, the salicylate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]

- 14. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Safety and Handling of 5-(o-Tolyl)furan-2-carboxylic acid

Introduction

5-(o-Tolyl)furan-2-carboxylic acid is a member of the 5-arylfuran-2-carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2][3] The furan ring serves as a versatile scaffold, and its derivatives are explored for a range of biological activities.[4][5] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of researchers and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety and handling procedures for this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this particular compound, the following recommendations are synthesized from data on structurally analogous furan derivatives, such as 2-furancarboxylic acid and other 5-substituted furan-2-carboxylic acids, as well as established principles of laboratory safety.[6][7][8][9] This document is intended for professionals in research and drug development who may handle this or similar compounds.

Chemical and Physical Properties

A precise experimental characterization of this compound is not extensively documented in public literature. However, based on its chemical structure and data from suppliers and related compounds, we can summarize its key properties.[10][11][12]

| Property | Value | Source(s) |

| IUPAC Name | 5-(2-methylphenyl)furan-2-carboxylic acid | [10] |

| CAS Number | 80174-04-5 | [10] |

| Molecular Formula | C₁₂H₁₀O₃ | [10] |

| Molecular Weight | 202.21 g/mol | Calculated |

| Appearance | Likely a solid (e.g., white to off-white or pale yellow powder) | Inferred from analogs[3][13] |

| Melting Point | Not specified; likely >100 °C | Inferred from analogs[11][13] |

| Solubility | Expected to have low solubility in water, soluble in organic solvents | Inferred from analogs[11] |

| Chemical Structure | A furan ring substituted with a carboxylic acid at position 2 and an o-tolyl group at position 5. | [10] |

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is unavailable, a risk assessment based on its functional groups—a furan ring and a carboxylic acid—is essential.

Potential Hazards based on Structural Analogs:

-

Skin and Eye Irritation: Many furan-2-carboxylic acid derivatives are known to be irritants.[14][15][16] Direct contact with the skin can cause redness and irritation, while contact with the eyes may lead to serious damage.[8][14]

-

Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[16]

-

Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[6] While the toxicity of this specific compound is unknown, it is prudent to handle it as a potentially toxic substance. Many carboxylic acid-containing drugs can be associated with toxicity.[17]

-